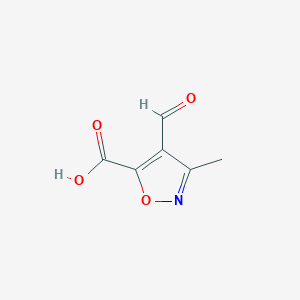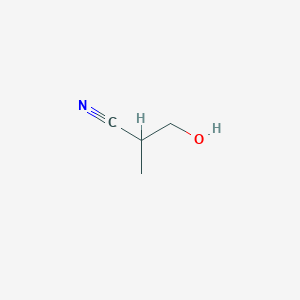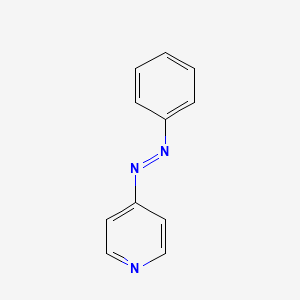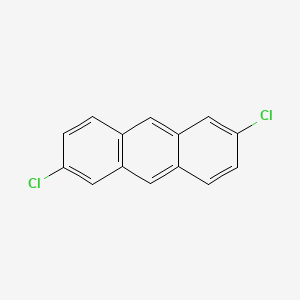
2,6-Dichloroanthracene
説明
2,6-Dichloroanthracene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₈Cl₂. It belongs to the anthracene family, which consists of three fused benzene rings. The compound is synthesized through various mechanistic pathways during the incomplete combustion of fossil fuels and other anthropogenic sources. Its heteroatomic counterparts include 9-bromoanthracene, 1,5-dibromoanthracene, 9,10-dibromoanthracene, 2-chloroanthracene, 9,10-dichloroanthracene, 9-anthraldehyde, 2-anthracenecarboxylic acid, 9-anthracenecarboxylic acid, and anthraquinone .
Physical And Chemical Properties Analysis
科学的研究の応用
Organic Frameworks and Photophysical Properties
2,6-Dichloroanthracene derivatives have been explored for building up rigid linkers in organic frameworks. Lamm et al. (2018) reported an efficient synthesis of 1,8-dichloro-10-(ethynyl)anthracene, a building block for linking 1,8-dichloroanthracene units. This compound was used in various (cross-)coupling reactions to synthesize linked 1,8-dichloroanthracen-10-yl derivatives, characterized by NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction experiments (Lamm et al., 2018).
Application in Optoelectronic Devices
Vergara et al. (2019) explored the chemical doping of ferrocene materials with reactions involving 2,6-Dichloroanthracene derivatives. The doped materials were used to prepare thin films for optoelectronic devices. Studies included SEM, EDS, IR spectroscopy, and theoretical calculations, indicating potential applications as organic semiconductors (Vergara et al., 2019).
Structural Analysis and Synthesis
Lamm et al. (2014) synthesized 1,8-dichloroanthracenes with various EMe3 (E = Si, Ge, Sn) substituents at the 10-position. They analyzed the molecular structures using X-ray diffraction and compared them with other substituted anthracenes, contributing to our understanding of molecular deformations in these compounds (Lamm et al., 2014).
Mesostructured Organosilicas
Goto et al. (2009) synthesized 2,6-bis(triethoxysilyl)anthracene and used it to create anthracene-bridged periodic mesostructured organosilicas. They demonstrated absorbance and fluorescence properties, suggesting applications in materials with specific photophysical characteristics (Goto et al., 2009).
特性
IUPAC Name |
2,6-dichloroanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFVPDREZWQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634468 | |
| Record name | 2,6-Dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroanthracene | |
CAS RN |
26154-35-8 | |
| Record name | 2,6-Dichloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



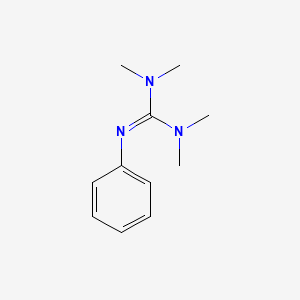
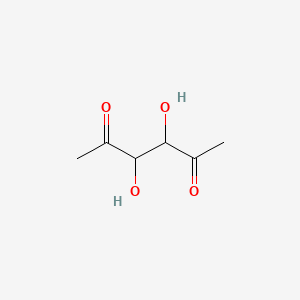
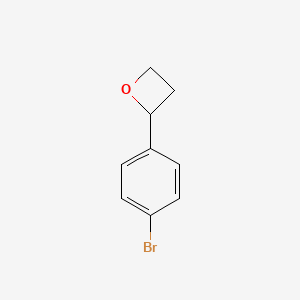
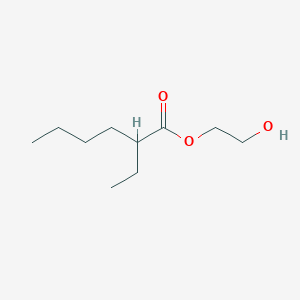
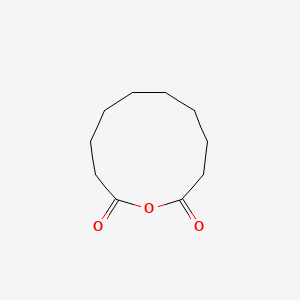
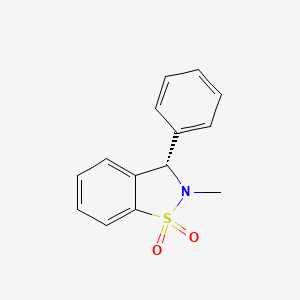
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)
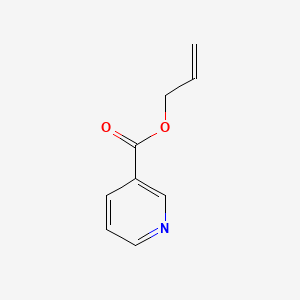
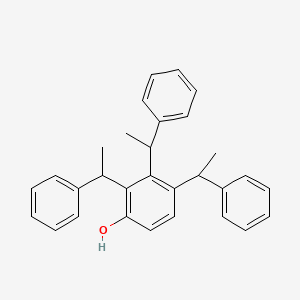
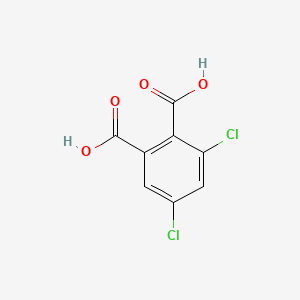
![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)
